molecular formula C31H42N2O3 B607269 Edasalonexent CAS No. 1204317-86-1

Edasalonexent

Cat. No. B607269
M. Wt: 490.69
InChI Key: JQLBBYLGWHUHRW-KUBAVDMBSA-N
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Description

Edasalonexent, also known as CAT-1004, is an orally administered small molecule that inhibits NF-kB . NF-kB is a key link between the loss of dystrophin and disease pathology, playing a fundamental role in the initiation and progression of skeletal and cardiac muscle disease in Duchenne Muscular Dystrophy (DMD) .


Molecular Structure Analysis

Edasalonexent has a molecular formula of C31H42N2O3 . The average mass is 490.677 Da and the monoisotopic mass is 490.319550 Da . The IUPAC name for Edasalonexent is (4Z,7Z,10Z,13Z,16Z,19Z)-N-{2-[(2-hydroxyphenyl)formamido]ethyl}docosa-4,7,10,13,16,19-hexaenamide .


Physical And Chemical Properties Analysis

Edasalonexent has a molecular formula of C31H42N2O3, an exact mass of 490.32, and a molecular weight of 490.690 . The elemental analysis shows that it contains 75.88% Carbon, 8.63% Hydrogen, 5.71% Nitrogen, and 9.78% Oxygen .

Scientific Research Applications

  • Safety and Tolerability in Pediatric Patients : Edasalonexent has been evaluated for its safety and tolerability in pediatric patients with Duchenne muscular dystrophy. A phase 1 study indicated that it was well-tolerated, with no serious adverse events, and it showed potential in inhibiting NF-κB pathways (Finanger et al., 2018).

  • Effects in Phase 3 Clinical Trials : A global phase 3 study revealed that although Edasalonexent did not significantly improve primary and secondary functional endpoints, there was evidence suggesting that it may slow disease progression in younger patients (≤6 years) (Finkel et al., 2021).

  • Disease-Modifying Effects in Phase 2 Trials : The MoveDMD phase 2 and open label extension trial reported that Edasalonexent at 100 mg/kg dosage was associated with slowing of disease progression and preservation of muscle function compared to a control group (Finkel et al., 2021).

  • Preclinical and Phase 1 Studies : Preclinical studies and phase 1 trials in adult subjects also supported the potential of Edasalonexent in modulating the NF-κB pathway, which is crucial in DMD, irrespective of the specific dystrophin mutation (Donovan et al., 2017).

  • Enhancement of Myotube Formation : Additional research indicated that Edasalonexent enhances myotube formation in vitro and increases exon-skipped sarcolemmal dystrophin in muscle of mdx mice, a model for DMD (Nichols et al., 2017).

properties

IUPAC Name

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLBBYLGWHUHRW-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edasalonexent

CAS RN

1204317-86-1
Record name Edasalonexent [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edasalonexent
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDASALONEXENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
209
Citations
E Finanger, K Vandenborne, RS Finkel… - Journal of …, 2019 - content.iospress.com
… Edasalonexent was rapidly absorbed with peak levels observed 2–6 hours after dosing and … of edasalonexent was observed with 7 days of dosing. After treatment with edasalonexent …
Number of citations: 41 content.iospress.com
JM Donovan, M Zimmer, E Offman… - The Journal of …, 2017 - Wiley Online Library
… This paper presents the results of the phase 1 clinical program for edasalonexent that … 101; edasalonexent-101; NCT01440166) to evaluate the safety and tolerability of edasalonexent …
Number of citations: 51 accp1.onlinelibrary.wiley.com
RS Finkel, CM McDonald… - Journal of …, 2021 - content.iospress.com
… edasalonexent (n= 88) and placebo (n= 43). At week 52, differences between edasalonexent … were consistently less functional declines in the edasalonexent group. A pre-specified …
Number of citations: 14 content.iospress.com
RS Finkel, E Finanger, K Vandenborne… - Neuromuscular …, 2021 - Elsevier
… There were no serious adverse events in the edasalonexent groups. … support investigating edasalonexent in future trials and have informed the design of the edasalonexent phase 3 …
Number of citations: 15 www.sciencedirect.com
M Eagle, J MacDougall, M Mancini… - Neuromuscular …, 2020 - nmd-journal.com
In DMD, the rate of respiratory function decline, measured either as PEF% p or FVC% p predicts the time to reaching clinically relevant milestones. The objective of this analysis is to …
Number of citations: 1 www.nmd-journal.com
M Mancini, G Shafai, E Thaler… - Journal of Clinical …, 2022 - Wiley Online Library
… Edasalonexent intended for oral administration is supplied … Unfortunately, edasalonexent is no longer in clinical … However, as part of the clinical programme for edasalonexent in young …
Number of citations: 3 onlinelibrary.wiley.com
R Finkel, K Vandenborne, HL Sweeney, E Finanger… - 2019 - AAN Enterprises
… ) boys with DMD and studied edasalonexent at doses of 67 and … Data were analyzed after 72 weeks of edasalonexent … With edasalonexent 100 mg/kg, there was stabilization in timed …
Number of citations: 2 n.neurology.org
R Finkel, KHE Vandenborne, HL Sweeney, E Finanger… - 2018 - AAN Enterprises
… Results: Patients that initially received edasalonexent 100 mg/… Edasalonexent was well tolerated and no safety signals … with 100 mg/kg edasalonexent substantially delayed predicted …
Number of citations: 1 n.neurology.org
R Finkel, K Vandenborne, H Sweeney… - Neuromuscular …, 2019 - nmd-journal.com
Spinal muscular atrophy (SMA) is a severe, progressive neuromuscular disease caused by reduced levels of survival of motor neuron (SMN) protein due to deletions and/or mutations of …
Number of citations: 1 www.nmd-journal.com
J Huang, T Gemelli, P Bista, T Tassin… - Neuromuscular …, 2020 - nmd-journal.com
… Edasalonexent is an oral small molecule NF-kB inhibitor in Phase 3 clinical development. We hypothesized that edasalonexent … Edasalonexent was administered at two doses (1 and 0.3…
Number of citations: 0 www.nmd-journal.com

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